tert-Butyl (S)-4-(6-fluoropyridin-2-yl)-3-methylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-4-(6-fluoropyridin-2-yl)-3-methylpiperazine-1-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring substituted with a fluoropyridine moiety and a tert-butyl ester group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-4-(6-fluoropyridin-2-yl)-3-methylpiperazine-1-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines under controlled conditions.
Introduction of the Fluoropyridine Moiety: The fluoropyridine group is introduced via nucleophilic substitution reactions, often using fluorinated pyridine derivatives and suitable nucleophiles.
Esterification: The tert-butyl ester group is introduced through esterification reactions, typically using tert-butyl chloroformate and a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-4-(6-fluoropyridin-2-yl)-3-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluoropyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (S)-4-(6-fluoropyridin-2-yl)-3-methylpiperazine-1-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-4-(6-fluoropyridin-2-yl)-3-methylpiperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluoropyridine moiety enhances its binding affinity, while the piperazine ring provides structural flexibility. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (6-fluoropyridin-2-yl)methylcarbamate
- tert-Butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
Uniqueness
tert-Butyl (S)-4-(6-fluoropyridin-2-yl)-3-methylpiperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for diverse applications.
Properties
Molecular Formula |
C15H22FN3O2 |
---|---|
Molecular Weight |
295.35 g/mol |
IUPAC Name |
tert-butyl (3S)-4-(6-fluoropyridin-2-yl)-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H22FN3O2/c1-11-10-18(14(20)21-15(2,3)4)8-9-19(11)13-7-5-6-12(16)17-13/h5-7,11H,8-10H2,1-4H3/t11-/m0/s1 |
InChI Key |
CHFRQPFFZPNQCG-NSHDSACASA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=NC(=CC=C2)F)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CCN1C2=NC(=CC=C2)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.